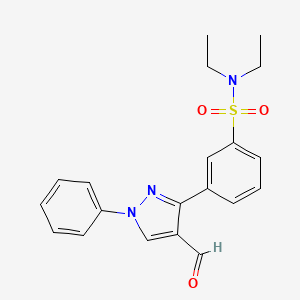
N,N-diethyl-3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)benzene-1-sulfonamide is a versatile chemical compound with a unique structure that combines a pyrazole ring with a sulfonyl and aldehyde functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)benzene-1-sulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and an α,β-unsaturated carbonyl compound.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via a sulfonation reaction using diethylamine and a sulfonyl chloride reagent.
Formylation: The aldehyde group is introduced through a formylation reaction, often using a Vilsmeier-Haack reagent (DMF and POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethyl-3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Aplicaciones Científicas De Investigación
N,N-diethyl-3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical reactions and processes.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and neurological pathways.
Pathways Involved: It may modulate the activity of enzymes such as cyclooxygenase (COX) and nitric oxide synthase (NOS), which are involved in inflammation and pain signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 3-{3-[(Methylamino)sulfonyl]phenyl}-1-phenylpyrazole-4-carbaldehyde
- 3-{3-[(Ethylamino)sulfonyl]phenyl}-1-phenylpyrazole-4-carbaldehyde
- 3-{3-[(Propylamino)sulfonyl]phenyl}-1-phenylpyrazole-4-carbaldehyde
Uniqueness
N,N-diethyl-3-(4-formyl-1-phenyl-1H-pyrazol-3-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the diethylamino group enhances its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry and material science .
Propiedades
IUPAC Name |
N,N-diethyl-3-(4-formyl-1-phenylpyrazol-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-3-22(4-2)27(25,26)19-12-8-9-16(13-19)20-17(15-24)14-23(21-20)18-10-6-5-7-11-18/h5-15H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXDIIKHTLXSQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
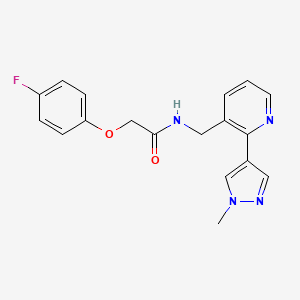
![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2838610.png)
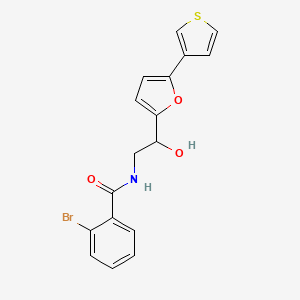
![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2838613.png)
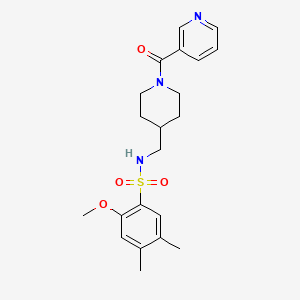
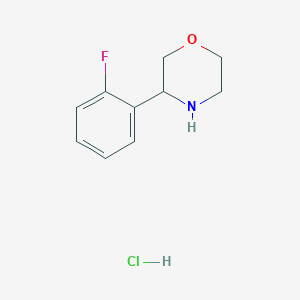
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenoxy)acetate](/img/structure/B2838616.png)
![1-(4-chlorophenyl)-2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2838617.png)

![3-chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}propanamide](/img/structure/B2838621.png)
![N-(4,7-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-2-METHANESULFONYLBENZAMIDE HYDROCHLORIDE](/img/structure/B2838623.png)
![2-{pyrazolo[1,5-a]pyrimidin-7-ylmethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2838625.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide](/img/structure/B2838627.png)
![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(1H-indol-2-yl)methanone oxalate](/img/structure/B2838629.png)
